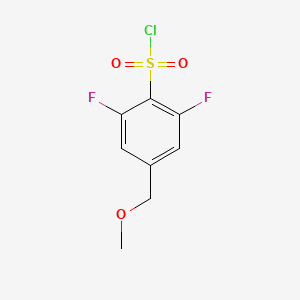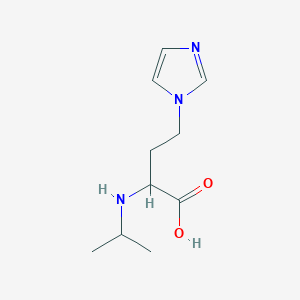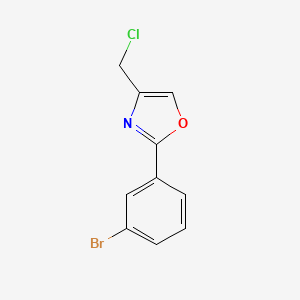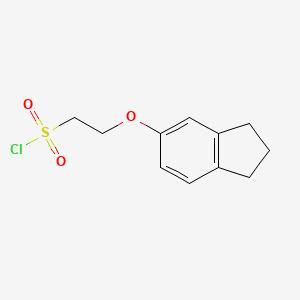
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of an indane moiety, an ether linkage, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indane derivative, followed by the introduction of the ether linkage and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The indane moiety can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride exerts its effects depends on its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indane moiety may also interact with hydrophobic regions of target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the ether linkage.
1-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride: Contains an acetyl chloride group instead of a sulfonyl chloride.
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A more complex structure with additional functional groups.
Uniqueness
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the indane moiety and the sulfonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H13ClO3S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)7-6-15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 |
Clé InChI |
UHKBHPXYHXJGAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


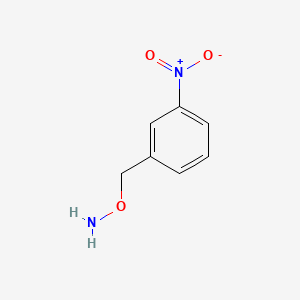
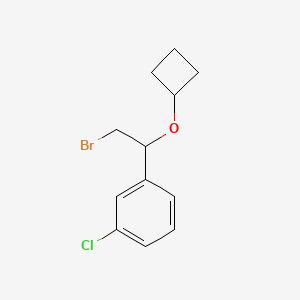
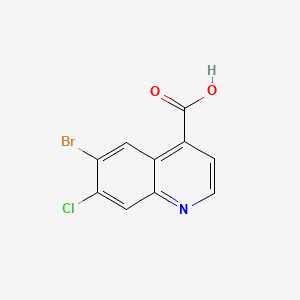

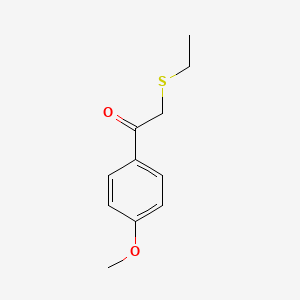
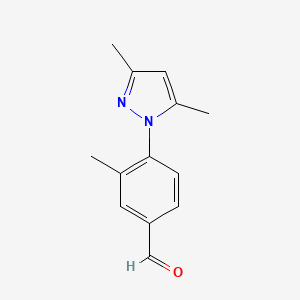
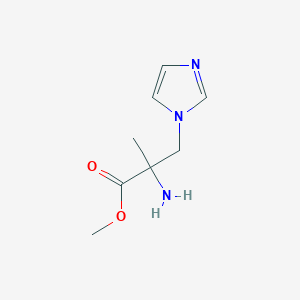
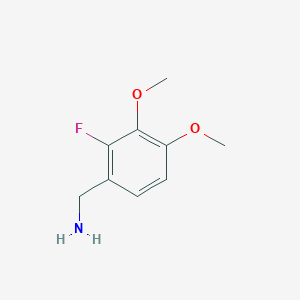

![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
